- Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis, RSC Advances, 2017, 7(19), 11233-11243

Cas no 91-48-5 (α-Phenylcinnamic Acid)

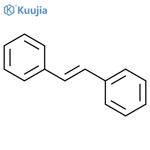

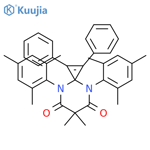

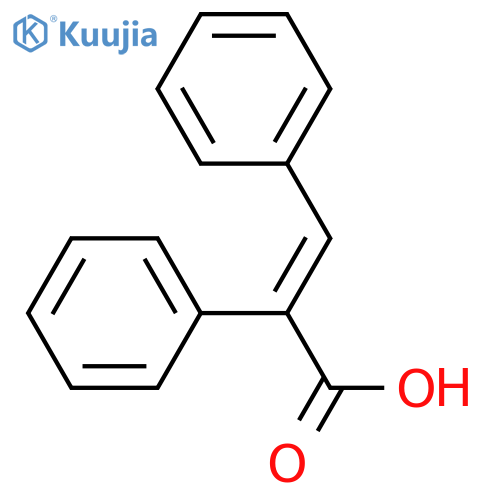

α-Phenylcinnamic Acid structure

Nome do Produto:α-Phenylcinnamic Acid

α-Phenylcinnamic Acid Propriedades químicas e físicas

Nomes e Identificadores

-

- alpha-Phenylcinnamic acid

- a-Phenyl-trans-cinnamic acid, Pract.

- a-(Phenylmethylene)benzeneacetic acid, Pract.

- (2E)-2,3-diphenylprop-2-enoic acid

- 2,3-Diphenylacrylic Acid

- (2E)-2,3-Diphenylacrylic acid

- α-Phenylcinnamic Aci

- α-Phenylcinnamic acid

- &alpha

- (E)-2,3-Diphenyl-2-propenoic acid

- (E)-2,3-Diphenylacrylic acid

- trans-2,3-Diphenyl-2-propenoic acid

- trans-2,3-Diphenylacrylic acid

- trans-2,3-Diphenylpropenoic acid

- (αE)-α-(Phenylmethylene)benzeneacetic acid (ACI)

- Acrylic acid, 2,3-diphenyl-, (E)- (8CI)

- Acrylic acid, 2,3-diphenyl-, trans- (5CI)

- Benzeneacetic acid, α-(phenylmethylene)-, (E)- (ZCI)

- (E)-2,3-Diphenylpropenoic acid

- (E)-α-(Phenylmethylene)benzeneacetic acid

- (E)-α-Phenylcinnamic acid

- (E)-α-Stilbenecarboxylic acid

- trans-α-Phenylcinnamic acid

- Benzeneacetic acid, .alpha.-(phenylmethylene)-, (E)-

- Benzeneacetic acid, (E)-

- 2-Phenylcinnamic acid

- trans-.alpha.-Phenylcinnamic acid

- Cinnamic acid, .alpha.-phenyl-

- cis-alpha-Phenylcinnamic acid

- (E)-.alpha.-Phenylcinnamic acid

- NSC-83528

- (E)-2,3-diphenyl-acrylic acid

- MFCD00004252

- .ALPHA.-PHENYLCINNAMIC ACID [MI]

- (E)-2,3-diphenylprop-2-enoic acid

- Acrylic acid,3-diphenyl-

- alpha-Phenylcinnamic acid, (E)-

- DTXSID00871015

- AKOS002286967

- Atropic acid, .beta.-phenyl-

- Q4734916

- NSC40614

- NS00041107

- (E)-.alpha.-Stilbenecarboxylic acid

- alpha-Phenylcinnamate

- alpha-Phenyl-trans-cinnamic acid

- (Z)-2,3-diphenylacrylic acid

- CHEMBL1980291

- .alpha.-Phenylcinnamic acid (cis-form)

- BDBM50429337

- EINECS 202-069-4

- CS-0259613

- NSC-40614

- 3368-16-9

- .alpha.,.beta.-Diphenyl acrylic acid, trans-

- MLS000737021

- BBL009868

- (E)-phenylcinnamic acid

- alpha-Phenylcinnamic acid, 97%

- (2E)-2,3-Diphenyl-2-propenoic acid #

- .alpha.-Phenylcinnamic acid, (E)-

- Benzeneacetic acid, .alpha.-(phenylmethylene)-

- 2-Propenoic acid,3-diphenyl-

- Acrylic acid,3-diphenyl-, (E)-

- STK298626

- (e)-alpha-phenylcinnamic acid

- trans-Stilbene-.alpha.-carboxylic acid

- 91-48-5

- .alpha.-Phenylcinnamic acid

- Acrylic acid, 2,3-diphenyl-, (E)-

- 0PKH62904B

- 2,3-diphenylprop-2-enoic acid

- .alpha.-Phenylcinnamic acid (trans-form)

- Z56934842

- NSC 40614

- .ALPHA.-PHENYLCINNAMIC ACID TRANS-FORM [MI]

- cis-Stilbene-.alpha.-carboxylic acid

- D92103

- EN300-17442

- ACRYLIC ACID, 2,3-DIPHENYL-, TRANS-

- NSC83528

- EN300-7372860

- 2,3-diphenyl-acrylic acid

- NSC 83528

- UNII-0PKH62904B

- ALBB-025747

- .alpha.-Stilbenecarboxylic acid

- STR05165

- Benzeneacetic acid, alpha-(phenylmethylene)-

- E-2,3-diphenylpropenoic acid

- α-Phenylcinnamic Acid

-

- MDL: MFCD00066589

- Inchi: 1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+

- Chave InChI: BIDDLDNGQCUOJQ-SDNWHVSQSA-N

- SMILES: C(/C1C=CC=CC=1)(\C(=O)O)=C/C1C=CC=CC=1

- BRN: 1911342

Propriedades Computadas

- Massa Exacta: 224.08400

- Massa monoisotópica: 224.084

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 17

- Contagem de Ligações Rotativas: 3

- Complexidade: 281

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 37.3

- XLogP3: 3.5

Propriedades Experimentais

- Cor/Forma: Pale yellow powder

- Densidade: 1.198

- Ponto de Fusão: 172.0 to 176.0 deg-C

- Ponto de ebulição: 325.66°C (rough estimate)

- Ponto de Flash: 239.8ºC

- Índice de Refracção: 1.6530 (estimate)

- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents.

- PSA: 37.30000

- LogP: 3.31180

- Merck: 7281

- pka: 4.8 in 60% ethanol

α-Phenylcinnamic Acid Informações de segurança

-

Símbolo:

- Pedir:warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S24/25

- Frases de Risco:R36/37/38

α-Phenylcinnamic Acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | STR05165-100MG |

(2E)-2,3-diphenylprop-2-enoic acid |

91-48-5 | >95% | 100MG |

£120.00 | 2023-04-18 | |

| Enamine | EN300-7372860-2.5g |

(2E)-2,3-diphenylprop-2-enoic acid |

91-48-5 | 95.0% | 2.5g |

$64.0 | 2025-03-21 | |

| Enamine | EN300-7372860-0.05g |

(2E)-2,3-diphenylprop-2-enoic acid |

91-48-5 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1300-25g |

α-Phenylcinnamic Acid |

91-48-5 | 98.0%(T) | 25g |

¥1370.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1300-25G |

α-Phenylcinnamic Acid |

91-48-5 | >98.0%(T) | 25g |

¥1040.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151449-25G |

α-Phenylcinnamic Acid |

91-48-5 | >98.0%(T) | 25g |

¥518.90 | 2023-09-04 | |

| Enamine | EN300-17442-0.1g |

2,3-diphenylprop-2-enoic acid |

91-48-5 | 90% | 0.1g |

$24.0 | 2023-09-20 | |

| Key Organics Ltd | STR05165-10G |

(2E)-2,3-diphenylprop-2-enoic acid |

91-48-5 | >95% | 10g |

£150.00 | 2025-02-08 | |

| Enamine | EN300-17442-10g |

2,3-diphenylprop-2-enoic acid |

91-48-5 | 90% | 10g |

$355.0 | 2023-09-20 | |

| Enamine | EN300-17442-0.25g |

2,3-diphenylprop-2-enoic acid |

91-48-5 | 90% | 0.25g |

$34.0 | 2023-09-20 |

α-Phenylcinnamic Acid Método de produção

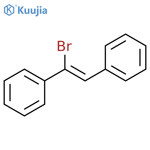

Synthetic Routes 1

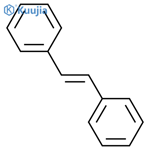

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane

Referência

- Carbonylation of vinyl halides with carbonylcobalt, Journal of the Chemical Society, 1989, (1), 73-6

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran

Referência

- New Convenient One-Pot Methods of Conversion of Alkynes to Cyclobutenediones or α,β-Unsaturated Carboxylic Acids Using Novel Reactive Iron Carbonyl Reagents, Journal of Organic Chemistry, 1998, 63(15), 4930-4935

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Water Catalysts: Cupric acetate Solvents: Toluene ; 2 - 18 h, 110 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Click amidations, esterifications and one-pot reactions catalyzed by Cu salts and multimetal-organic frameworks (M-MOFs), Molecular Catalysis, 2022, 522,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 48 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referência

- Alkyne and Reversible Nitrile Activation: N,N'-Diamidocarbene-Facilitated Synthesis of Cyclopropenes, Cyclopropenones, and Azirines, Journal of the American Chemical Society, 2012, 134(14), 6116-6119

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Isopropanol , Manganese Catalysts: Bathocuproine , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 36 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Ni-Catalyzed Regioselective Hydrocarboxylation of Alkynes with CO2 by Using Simple Alcohols as Proton Sources, Journal of the American Chemical Society, 2015, 137(28), 8924-8927

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C

Referência

- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2, Chinese Journal of Catalysis, 2022, 43(7), 1642-1651

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Ethanol

Referência

- Quantitative aspects of radical addition. I. The addition of bromotrichloromethane to cis- and trans-stilbene, Journal of the Chemical Society, 1962, 4154, 4154-63

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSO, ARKIVOC (Gainesville, 2003, (10), 382-389

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 45 min, 60 °C; 60 °C → 25 °C

1.2 Reagents: Acetic acid ; rt; 1 h, rt

1.3 Solvents: Dichloromethane ; 1 h, 25 °C

1.4 25 °C; 10 h, 25 °C

1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C

1.2 Reagents: Acetic acid ; rt; 1 h, rt

1.3 Solvents: Dichloromethane ; 1 h, 25 °C

1.4 25 °C; 10 h, 25 °C

1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C

Referência

- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent system, Journal of Organometallic Chemistry, 2012, 705, 30-33

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(dibenzylideneacetone)dipalladium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 15 min, rt

1.2 Reagents: Acetic anhydride ; 36 h, 100 °C

1.2 Reagents: Acetic anhydride ; 36 h, 100 °C

Referência

- The synergistic copper/ppm Pd-catalyzed hydrocarboxylation of alkynes with formic acid as a CO surrogate as well as a hydrogen source: an alternative indirect utilization of CO2, Green Chemistry, 2021, 23(20), 8089-8095

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 0.5 h, 25 °C; 25 °C → 60 °C; 0.5 h, 60 °C; 60 °C → 25 °C

1.2 Reagents: Acetic acid ; rt; 1 h, rt

1.3 Solvents: Dichloromethane ; 1 h, 25 °C

1.4 25 °C; 10 h, 25 °C

1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C

1.2 Reagents: Acetic acid ; rt; 1 h, rt

1.3 Solvents: Dichloromethane ; 1 h, 25 °C

1.4 25 °C; 10 h, 25 °C

1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C

Referência

- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent system, Journal of Organometallic Chemistry, 2012, 705, 30-33

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Water

Referência

- A simple and efficient route to 2-alkyl-2-alkenoic acids and 2-phenyl-2-alkenoic acids by the Horner synthesis. Application to the stereoselective synthesis of the pheromone manicone, Synthesis, 1986, (9), 790-2

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1 Reagents: 4,5-Bis(diphenylphosphino)-9,9-dimethyl-9H-xanthene-2,7-disulfonic acid Catalysts: Palladium diacetate Solvents: Water ; 5 min

1.2 24 h, 3 bar, 100 °C; 0 °C

1.2 24 h, 3 bar, 100 °C; 0 °C

Referência

- Access to α,β-unsaturated carboxylic acids through water-soluble palladium catalyzed hydroxycarbonylation of alkynes using water as the solvent, Catalysis Science & Technology, 2021, 11(14), 4708-4713

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Pyridine Solvents: Acetic anhydride ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt

Referência

- Synthesis of combretastatin analogs: evaluation of in vitro anticancer activity and molecular docking studies, Medicinal Chemistry Research, 2012, 21(11), 3720-3729

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Formic-13C acid Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C

Referência

- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2, Chinese Journal of Catalysis, 2022, 43(7), 1642-1651

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane

Referência

- Carbonylation of vinyl halides with carbonylcobalt, Journal of the Chemical Society, 1989, (1), 73-6

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 120 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSO, ARKIVOC (Gainesville, 2003, (10), 382-389

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Acetic anhydride ; 24 h, heated

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- C2-Symmetric Cinchona Alkaloid Derivatives: Versatile Catalysts for the Enantioselective C-C Bond Forming Conjugate Addition of Nucleophiles to Simple α,β-Unsaturated Acyl Pyrazoles, ChemistrySelect, 2020, 5(48), 15190-15194

Synthetic Routes 21

Condições de reacção

1.1 Reagents: Acetic anhydride , Triethylamine ; 24 h, 110 °C

Referência

- Synthesis of alpha-pyrones and chromen-2-ones by transition-metal catalyzed annulations of sulfoxonium and iodonium ylides with cis-stilbene acids, New Journal of Chemistry, 2022, 46(41), 19722-19730

Synthetic Routes 22

Synthetic Routes 23

Condições de reacção

1.1 Reagents: Bromobenzene , Cesium carbonate , Water Catalysts: Tri-m-tolylphosphine , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,2-Dichloroethane ; 18 h, 130 °C

Referência

- Strain-Release-Driven Phosphine and Rhodium Catalysis: Facile Synthesis of Unsymmetrical Tetrasubstituted Alkenes, ACS Catalysis, 2023, 13(15), 10425-10434

Synthetic Routes 24

α-Phenylcinnamic Acid Raw materials

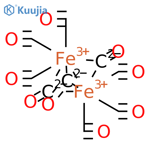

- 4,8-Diazaspiro[2.5]oct-1-ene-5,7-dione, 6,6-dimethyl-1,2-diphenyl-4,8-bis(2,4,6-trimethylphenyl)-

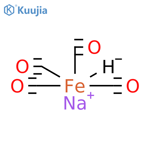

- Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-

- tri-μ-carbonylhexacarbonyldiiron

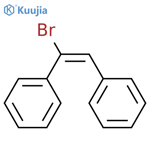

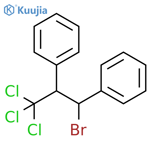

- Benzene, 1,1'-[(1E)-1-bromo-1,2-ethenediyl]bis-

- trans-Stilbene

- Diphenylacetylene

- Benzene, 1,1'-[(1Z)-1-bromo-1,2-ethenediyl]bis-

- Bibenzyl, α-bromo-α'-(trichloromethyl)- (7CI)

- Benzeneacetic acid, α-(diethoxyphosphinyl)-

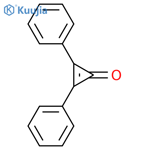

- Diphenylcyclopropenone

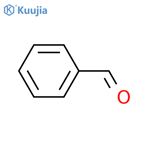

- Benzaldehyde

- cis-Stilbene

α-Phenylcinnamic Acid Preparation Products

α-Phenylcinnamic Acid Literatura Relacionada

-

Takuya Mameda,Mio Shimogaki,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2022 12 7065

-

Ying Wang,Zhi-Hua Yu,Hu-Fei Zheng,De-Qing Shi Org. Biomol. Chem. 2012 10 7739

-

Rajdip Dey,Biswajit Bhattacharya,Enrique Colacio,Debajyoti Ghoshal Dalton Trans. 2013 42 2094

-

Timothy G. Larocque,Anna C. Badaj,Sarim Dastgir,Gino G. Lavoie Dalton Trans. 2011 40 12705

-

Gy?rgy Sz?ll?si Catal. Sci. Technol. 2018 8 389

91-48-5 (α-Phenylcinnamic Acid) Produtos relacionados

- 16110-98-8(2-Phenylmaleic acid)

- 91-47-4((Z)-2,3-diphenylacrylic Acid)

- 20432-26-2((2E)-2-phenylbut-2-enoic acid)

- 14381-41-0(bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid)

- 3652-86-6(Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI))

- 2228917-60-8(4-(1-ethynylcyclopropyl)benzene-1,2-diol)

- 1825560-41-5(N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide)

- 1799321-11-1(Methyl 4-cyano-2-fluoronicotinate)

- 1065102-42-2(Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate)

- 1428122-47-7((Z)-2-Cyano-N-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]-3-(furan-2-yl)prop-2-enamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91-48-5)α-Phenylcinnamic Acid

Pureza:99%

Quantidade:25g

Preço ($):248.0